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Compound of Interest

Compound Name: Benzeneethanimidamide

CAS No.: 5504-24-5

Cat. No.: B150844 Get Quote

Executive Summary
Benzeneethanimidamide (CAS: 100-53-8), also known as 2-Phenylethanimidamide or

Phenylacetamidine, represents a critical pharmacophore in medicinal chemistry. Structurally, it

functions as a flexible homolog of benzamidine, a classic competitive inhibitor of trypsin-like

serine proteases.

While benzamidine is a rigid "lock-and-key" inhibitor, the methylene spacer in

benzeneethanimidamide introduces rotational freedom (

hybridization), altering its entropic binding penalty and specificity profile. Consequently, this
compound is not merely a generic inhibitor but a probe for probing the depth and flexibility of
the S1 specificity pocket in target enzymes like Thrombin, Factor Xa, and Urokinase.

This guide details a self-validating screening architecture designed to quantify the bioactivity of

benzeneethanimidamide, moving from physiochemical profiling to high-fidelity enzymatic

kinetics.

Phase 1: Physiochemical Profiling & Solution State
Objective: Define the ionization state and solubility limits to prevent false negatives in

bioassays.
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The Basicity Challenge
Amidines are strong organic bases. Benzeneethanimidamide has a predicted

of approximately 11.0–11.5.

Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the

protonated cation (

).

Screening Risk: The cationic charge is essential for binding to the aspartate residue in the

protease active site (S1 pocket) but detrimental to passive membrane permeability.

Solubility Protocol
Prepare stock solutions in DMSO (Dimethyl sulfoxide) to 100 mM.

Dilution Rule: For aqueous assays, ensure final DMSO concentration is <1% (v/v) to avoid

enzyme denaturation.

Buffer Incompatibility: Avoid phosphate buffers if high concentrations of divalent cations (

) are present, though generally safe; Tris-HCl (pH 7.4–8.0) is the standard for amidine-
protease assays.

Phase 2: In Vitro Enzymatic Screening (The Core)
Objective: Quantify inhibition constants (

) against a panel of serine proteases.

Mechanistic Rationale
Benzeneethanimidamide acts as an Arginine mimic.

Target: The catalytic triad (His-Asp-Ser) of serine proteases.

Interaction: The protonated amidine group forms a bidentate salt bridge with the carboxylate

side chain of Asp-189 (chymotrypsin numbering) at the bottom of the S1 pocket.
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Screening Workflow Diagram
The following diagram illustrates the logical flow from compound preparation to

determination.

Serine Protease Panel

Compound: Benzeneethanimidamide
(100 mM DMSO Stock)

Serial Dilution
(0.1 nM to 100 µM)

Target 1: Trypsin
(Substrate: BAPNA)

Target 2: Thrombin
(Substrate: S-2238)

Target 3: Factor Xa
(Substrate: S-2765)

Spectrophotometric Readout
(405 nm, pNA release)

Data Analysis
(Lineweaver-Burk / Dixon Plot)

Output: Ki Value & Selectivity Ratio

Click to download full resolution via product page

Caption: Logical workflow for determining the inhibitory potency of benzeneethanimidamide
against key serine proteases.

Detailed Assay Protocol (Standardized)
This protocol uses chromogenic substrates that release p-nitroaniline (pNA), detectable at 405

nm.
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Parameter Condition Rationale

Buffer System
50 mM Tris-HCl, pH 8.0, 150

mM NaCl, 1 mM

Mimics physiological ionic

strength; Calcium stabilizes

trypsin.

Enzyme Conc. 1–10 nM (Final)

Low concentration ensures

assumption

holds for

approx.

Substrate concentration (approx. 50–100

µM)

Running at

allows easy conversion of

to

using Cheng-Prusoff.

Incubation
10 mins (Pre-incubation of E +

I)

Allows equilibrium binding of

the amidine to the active site

before substrate addition.

Detection
Kinetic Mode (Abs 405 nm) for

10 mins

Initial velocity (

) measurement is more

accurate than endpoint.

Step-by-Step:

Plate Setup: Use 96-well clear flat-bottom plates.

Inhibitor Addition: Add 10 µL of Benzeneethanimidamide (various concentrations).

Enzyme Addition: Add 80 µL of enzyme solution (e.g., Bovine Trypsin). Incubate for 10 min at

25°C.

Reaction Start: Add 10 µL of Chromogenic Substrate (e.g., BAPNA for Trypsin).

Monitor: Measure Absorbance (405 nm) every 30 seconds for 10 minutes.
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Control: Run a "No Inhibitor" (DMSO only) control to establish

.

Data Analysis & Validation
Calculate % Inhibition using initial velocities:

The Cheng-Prusoff Correction: Since benzeneethanimidamide is a competitive inhibitor,

calculate the dissociation constant (

) from the

:

Validation Check: If the Hill slope deviates significantly from -1.0, suspect aggregation or

non-specific binding (promiscuous inhibition). Add 0.01% Triton X-100 to the buffer to rule out

aggregation.

Phase 3: Selectivity & Cellular Permeability
Objective: Determine if the compound is a "dirty" drug or a specific lead, and if it can enter

cells.

Selectivity Profiling
Benzeneethanimidamide's flexibility might allow it to inhibit enzymes that rigid benzamidines

miss.

Counter-Screen: Test against Chymotrypsin (selectivity control).

Expectation: Low/No inhibition. Chymotrypsin prefers large hydrophobic residues

(Phe/Trp/Tyr) at S1, not cationic amidines. If inhibition is observed, the compound is

binding non-specifically.

Membrane Permeability (PAMPA)
Due to the high pKa, oral bioavailability is likely poor.
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Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).

pH Adjustment: Run the assay at pH 7.4 and pH 9.0.

Hypothesis: Permeability should increase at pH 9.0 as a fraction of the compound

deprotonates (becomes neutral).

Prodrug Strategy: If permeability is low (likely), note in the report that development of an

Amidoxime prodrug (N-hydroxy derivative) is the required next step for in vivo efficacy.

Phase 4: Structural Mechanism (Visualized)
Understanding the binding mode is critical for lead optimization.
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Caption: Mechanistic interaction within the S1 pocket. The amidine cation anchors to Asp189,

physically blocking the catalytic Ser195.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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